molecular formula C16H21ClN2O4S B5314114 1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-(PROP-2-EN-1-YL)PIPERIDINE-3-CARBOXAMIDE

1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-(PROP-2-EN-1-YL)PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B5314114
M. Wt: 372.9 g/mol
InChI Key: ZZMWEVOAVDWYML-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxybenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a carboxamide group, and a sulfonyl chloride moiety.

Preparation Methods

The synthesis of 1-(5-chloro-2-methoxybenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of 5-chloro-2-methoxybenzenesulfonyl chloride: This intermediate can be synthesized by reacting 5-chloro-2-methoxybenzenesulfonyl chloride with thionyl chloride.

    Preparation of piperidine derivative: The piperidine ring is functionalized with a carboxamide group and an allyl group.

    Coupling reaction: The final step involves coupling the piperidine derivative with 5-chloro-2-methoxybenzenesulfonyl chloride under appropriate conditions to form the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-(5-Chloro-2-methoxybenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Chloro-2-methoxybenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe for studying enzyme activity or protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxybenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(5-Chloro-2-methoxybenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-3-carboxamide can be compared with similar compounds such as:

    5-Chloro-2-methoxybenzenesulfonyl chloride: This compound shares the sulfonyl chloride moiety but lacks the piperidine and carboxamide groups.

    N-(prop-2-en-1-yl)piperidine-3-carboxamide: This compound contains the piperidine and carboxamide groups but lacks the sulfonyl chloride moiety.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-N-prop-2-enylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O4S/c1-3-8-18-16(20)12-5-4-9-19(11-12)24(21,22)15-10-13(17)6-7-14(15)23-2/h3,6-7,10,12H,1,4-5,8-9,11H2,2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMWEVOAVDWYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC(C2)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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